molecular formula C5H6ClNOS B8323140 4-Chlorobutanoyl isothiocyanate

4-Chlorobutanoyl isothiocyanate

Cat. No. B8323140
M. Wt: 163.63 g/mol
InChI Key: KIFUERNFTMDQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobutanoyl isothiocyanate is a useful research compound. Its molecular formula is C5H6ClNOS and its molecular weight is 163.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorobutanoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobutanoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chlorobutanoyl isothiocyanate

Molecular Formula

C5H6ClNOS

Molecular Weight

163.63 g/mol

IUPAC Name

4-chlorobutanoyl isothiocyanate

InChI

InChI=1S/C5H6ClNOS/c6-3-1-2-5(8)7-4-9/h1-3H2

InChI Key

KIFUERNFTMDQQT-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N=C=S)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chlorobutanoyl isothiocyanate was prepared using commercially available 4-chlorobutanoyl chloride (80 mg) as a starting compound according to the description of the literature. 4-Chlorobutanoyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (51 mg, yield 67%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-fluoroaniline
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Chlorobutanoyl isothiocyanate was prepared using commercially available 4-chlorobutanoyl chloride (80 mg) as a starting compound according to the description of the literature. 4-Chlorobutanoyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-3-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (41 mg, yield 54%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

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